7-Methyl-3-methylideneoct-6-enoic acid
CAS No.: 55050-39-0
Cat. No.: VC19603828
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55050-39-0 |
---|---|
Molecular Formula | C10H16O2 |
Molecular Weight | 168.23 g/mol |
IUPAC Name | 7-methyl-3-methylideneoct-6-enoic acid |
Standard InChI | InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5H,3-4,6-7H2,1-2H3,(H,11,12) |
Standard InChI Key | GKRNNXDOZSNAQQ-UHFFFAOYSA-N |
Canonical SMILES | CC(=CCCC(=C)CC(=O)O)C |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound’s IUPAC name, 7-methyl-3-methylideneoct-6-enoic acid, reflects its branched carbon chain and functional groups. The backbone consists of eight carbon atoms with:
-
A methylidene group () at C3, introducing α,β-unsaturation.
-
A methyl substituent at C7.
-
A carboxylic acid group () at C1.
The SMILES notation succinctly captures this arrangement .
Table 1: Key Structural Data
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 168.23 g/mol | |
Exact Mass | 168.115 Da | |
LogP (Partition Coefficient) | 2.76 | |
PSA (Polar Surface Area) | 37.3 Ų |
Spectroscopic Identification
-
NMR: The methylidene proton (C3) resonates as a singlet near δ 4.7–5.0 ppm, while the C6–C7 double bond protons appear as a multiplet at δ 5.3–5.5 ppm.
-
IR: Strong absorption bands at 1700–1720 cm⁻¹ (C=O stretch) and 1640–1660 cm⁻¹ (C=C stretch) .
-
Mass Spectrometry: Fragmentation patterns from electron ionization (EI-MS) show a base peak at m/z 123 corresponding to the loss of and a methyl group .
Synthesis and Reaction Pathways
Photolysis of Methyl Geranate
Irradiation of methyl geranate (3,7-dimethylocta-2,6-dienoate) at 254 nm in ether yields 7-methyl-3-methylideneoct-6-enoic acid via deconjugation and isomerization. Base-catalyzed conditions (e.g., aqueous NaOH) enhance selectivity by stabilizing intermediates .
Grignard Reaction
A patent (US9481619B2) discloses a method using 7-methyl-3-methylene-7-octenyl magnesium halide, reacting with to form the carboxylic acid .
Oxidation of Allylic Alcohols
Oxidation of 7-methyl-3-methylene-6-octen-1-ol (CAS: 13066-51-8) with Jones reagent () provides moderate yields (40–60%) .
Reaction Mechanisms
The compound participates in Michael additions and Diels-Alder reactions due to its α,β-unsaturated system. For example:
-
Nucleophilic Attack: The methylidene group acts as an electrophile, enabling conjugate additions with amines or thiols.
-
Cycloadditions: Reacts with dienes (e.g., 1,3-butadiene) to form six-membered rings, useful in terpene synthesis .
Physicochemical Properties
Stability and Reactivity
-
Thermal Stability: Decomposes above 200°C, releasing and forming polyunsaturated hydrocarbons.
-
Hydrolytic Sensitivity: The ester derivative (methyl 7-methyl-3-methylideneoct-6-enoate) undergoes rapid saponification in basic conditions .
Table 2: Thermodynamic Data
Property | Value | Source |
---|---|---|
Boiling Point | Not reported | |
Melting Point | Not reported | |
Flash Point | >150°C (estimated) |
Solubility and Partitioning
-
Solubility: Miscible with polar aprotic solvents (e.g., DMSO, acetone) but insoluble in water (<0.1 g/L at 25°C) .
-
LogP: 2.76 indicates moderate lipophilicity, suitable for lipid-based formulations .
Industrial and Research Applications
Fragrance and Flavor Industry
As a terpenoid derivative, it contributes to citrus and floral notes in perfumes. Related compounds like myrcene (CAS: 123-35-3) are key aroma components in black tea .
Pharmaceutical Intermediates
Used in synthesizing isogeranic acid derivatives, which exhibit anti-inflammatory and antimicrobial activity .
Polymer Chemistry
The methylidene group enables radical polymerization, forming cross-linked polymers for adhesives and coatings .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume